5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one
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Overview
Description
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one is a chemical compound known for its application as a herbicide. It is commonly used in agricultural settings to control a variety of weeds. The compound is recognized for its effectiveness in inhibiting the growth of unwanted plants, making it a valuable tool in crop management .
Preparation Methods
The synthesis of 5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one involves several steps. One common method includes the reaction of 2,4-dichloro-5-prop-2-ynoxybenzoic acid with thiosemicarbazide under specific conditions to form the thiadiazole ring. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form various derivatives
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of thiadiazole derivatives.
Biology: The compound’s herbicidal properties are studied to understand its effects on plant physiology and its potential environmental impact.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is widely used in the agricultural industry for weed control, contributing to increased crop yields and efficient land use
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of toxic intermediates that cause cell damage and plant death. The molecular targets include the PPO enzyme and associated pathways involved in chlorophyll biosynthesis .
Comparison with Similar Compounds
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one is unique due to its specific structure and mode of action. Similar compounds include:
Oxadiargyl: Another herbicide with a similar thiadiazole structure but different substituents.
Penoxsulam: A sulfonamide herbicide that also inhibits PPO but has a different chemical structure.
Pyroxsulam: A triazolopyrimidine herbicide with a similar mode of action but distinct structural features.
These compounds share some functional similarities but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C15H14Cl2N2O2S |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 |
InChI Key |
NJZXYZBBMXJJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)S1)C2=CC(=C(C=C2Cl)Cl)OCC#C |
Origin of Product |
United States |
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